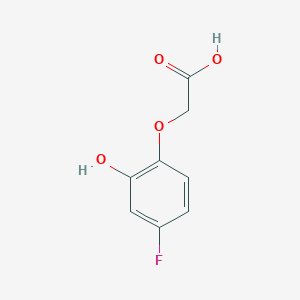

2-(4-fluoro-2-hydroxyphenoxy)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluoro-2-hydroxyphenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO4/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3,10H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEWYELIASXTVRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)O)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847148-83-8 | |

| Record name | 2-(4-fluoro-2-hydroxyphenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 2 4 Fluoro 2 Hydroxyphenoxy Acetic Acid

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in planning a logical synthetic route.

Strategic Disconnections for Compound Synthesis

The primary disconnection for 2-(4-fluoro-2-hydroxyphenoxy)acetic acid involves the ether linkage (C-O bond). This bond can be retrosynthetically cleaved to reveal a phenoxide nucleophile and an electrophilic acetic acid synthon. A second disconnection can be made at the bond between the aromatic ring and the acetic acid side chain, although the former is more common in practice.

Identification of Fluorinated Phenol (B47542) and Acetic Acid Precursors

Based on the strategic disconnection of the ether linkage, the key precursors are identified as a fluorinated phenol and a derivative of acetic acid. Specifically, 4-fluororesorcinol (B135099) (4-fluoro-1,3-benzenediol) serves as the ideal fluorinated phenol precursor due to the presence of two hydroxyl groups, one of which can be selectively alkylated. The acetic acid precursor is typically a haloacetic acid ester, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate, which provides the electrophilic center for the nucleophilic attack by the phenoxide.

| Precursor | Chemical Structure | Role in Synthesis |

| 4-Fluororesorcinol | C₆H₅FO₂ | Nucleophilic component |

| Ethyl bromoacetate | C₄H₇BrO₂ | Electrophilic component |

| Ethyl chloroacetate | C₄H₇ClO₂ | Electrophilic component |

Classical and Modern Synthetic Routes

The synthesis of this compound can be effectively carried out using established synthetic methodologies, particularly those involving nucleophilic substitution reactions.

Nucleophilic Aromatic Substitution Approaches

A primary and highly effective method for the synthesis of this target molecule is through a nucleophilic substitution reaction, specifically the Williamson ether synthesis. This approach involves the reaction of a phenoxide ion with an alkyl halide.

In this context, the aromatic substrate is 4-fluororesorcinol. The presence of the fluorine atom and two hydroxyl groups on the benzene (B151609) ring influences its reactivity. The hydroxyl groups are activating, directing ortho- and para- to themselves, and can be deprotonated to form a potent nucleophile.

The synthesis commences with the selective deprotonation of one of the hydroxyl groups of 4-fluororesorcinol to form a phenoxide. Due to the electronic effects of the fluorine atom and the other hydroxyl group, the hydroxyl group at position 2 is more sterically hindered, and the hydroxyl group at position 1 is more likely to react under controlled conditions.

A suitable base, such as sodium hydroxide (B78521) or potassium carbonate, is used to generate the phenoxide ion in situ. This is followed by the addition of a halogenated acetate, typically ethyl bromoacetate or ethyl chloroacetate. The phenoxide then acts as a nucleophile, attacking the electrophilic carbon of the haloacetate and displacing the halide ion to form the ether linkage. The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF) to facilitate the reaction.

The resulting ester is then hydrolyzed, usually under basic conditions followed by acidification, to yield the final product, this compound.

| Reactant 1 | Reactant 2 | Base | Solvent | Product (intermediate) |

| 4-Fluororesorcinol | Ethyl bromoacetate | Potassium carbonate | Acetone | Ethyl 2-(4-fluoro-2-hydroxyphenoxy)acetate |

| 4-Fluororesorcinol | Ethyl chloroacetate | Sodium hydroxide | DMF | Ethyl 2-(4-fluoro-2-hydroxyphenoxy)acetate |

Following the formation of the ester, the subsequent hydrolysis step is crucial. This is typically achieved by heating the ester with an aqueous solution of a strong base like sodium hydroxide, followed by acidification with a mineral acid such as hydrochloric acid to protonate the carboxylate and afford the desired carboxylic acid.

Etherification Strategies

The core of the synthesis lies in the formation of the ether bond between the 4-fluororesorcinol backbone and the acetic acid moiety. Two prominent strategies for this transformation are the classical Williamson ether synthesis and modern palladium-catalyzed coupling reactions.

The Williamson ether synthesis is a widely employed and versatile method for preparing ethers. wikipedia.org In the context of this compound, this SN2 reaction involves the nucleophilic attack of a phenoxide ion on a haloacetic acid derivative. wikipedia.orgmasterorganicchemistry.com The primary starting materials for this route are 4-fluororesorcinol and an α-haloacetate, such as chloroacetic acid or ethyl bromoacetate.

The general mechanism begins with the deprotonation of one of the hydroxyl groups of 4-fluororesorcinol by a suitable base to form a more nucleophilic phenoxide. A significant challenge in this synthesis is achieving regioselectivity, as 4-fluororesorcinol possesses two hydroxyl groups with different reactivities. The hydroxyl group ortho to the fluorine atom is generally more acidic and sterically hindered, influencing which oxygen atom acts as the primary nucleophile. The phenoxide then attacks the electrophilic carbon of the haloacetic acid derivative, displacing the halide and forming the ether linkage. wikipedia.org If an ester like ethyl bromoacetate is used, a subsequent hydrolysis step is required to yield the final carboxylic acid.

Modern organic synthesis offers more advanced methods for C-O bond formation, including palladium-catalyzed cross-coupling reactions. These methods can provide an alternative route to phenoxyacetic acids and may offer advantages in terms of substrate scope and reaction conditions. nih.gov This approach would typically involve the coupling of 4-fluororesorcinol with a suitable acetic acid synthon, catalyzed by a palladium complex.

While specific examples for the synthesis of this compound using this method are not extensively documented in foundational literature, the general strategy is well-established for similar transformations. researchgate.net The reaction would necessitate a palladium catalyst (e.g., derived from PdCl₂(PPh₃)₂), a suitable ligand to facilitate the catalytic cycle, and a base. ysu.am This methodology could potentially offer a pathway that avoids the regioselectivity challenges sometimes encountered in the Williamson synthesis, depending on the design of the catalyst system and reactants.

Direct Synthesis and Optimization Parameters

The direct synthesis, most commonly referring to the one-step Williamson ether synthesis approach, requires careful optimization of various parameters to maximize yield and purity.

Optimizing the synthesis of this compound involves a systematic study of several reaction variables. Key parameters that influence the reaction outcome include temperature, reaction duration, and the stoichiometry of the reactants.

Temperature: The reaction is typically heated to overcome the activation energy of the SN2 reaction. gordon.edu The optimal temperature is a balance between achieving a reasonable reaction rate and preventing potential side reactions or decomposition of reactants and products.

Reaction Time: The duration of the reaction is monitored to ensure complete consumption of the limiting reagent, often tracked using techniques like Thin-Layer Chromatography (TLC).

Stoichiometry: The molar ratio of 4-fluororesorcinol, the haloacetic acid derivative, and the base is critical. Using a slight excess of the alkylating agent can drive the reaction to completion, but may also increase the formation of dialkylated byproducts. Careful control of the amount of base is crucial for selective mono-alkylation.

The principles of reaction optimization, such as those used in the production of other hydroxyphenoxy acids, can be applied here to enhance the product titer through methodical experimental design. nih.gov

The choice of solvent and base is paramount in the Williamson ether synthesis and significantly impacts the reaction's efficiency and selectivity.

Bases: A base is required to deprotonate the phenolic hydroxyl group to generate the nucleophilic phenoxide. Common bases include sodium hydroxide (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃). gordon.edumiracosta.edu Potassium carbonate is a moderately strong base, often favored for its handling characteristics and its ability to promote mono-alkylation, as it is less likely to fully deprotonate both hydroxyl groups simultaneously compared to stronger bases like NaOH.

Solvents: The solvent must be capable of dissolving the reactants and facilitating the SN2 mechanism. Polar aprotic solvents are particularly effective for this reaction. N,N-Dimethylformamide (DMF), for instance, is an excellent choice as it solvates the cation of the base (e.g., K⁺) while leaving the phenoxide anion relatively free and highly nucleophilic, thus accelerating the reaction rate. Other solvents like acetone or acetonitrile (B52724) can also be used.

The interplay between the base and solvent system is crucial for optimizing the synthesis.

| Parameter | Role/Effect on Reaction | Examples |

|---|---|---|

| Base | Deprotonates the phenolic hydroxyl group to form the active phenoxide nucleophile. The strength and amount of base can influence regioselectivity and the degree of alkylation (mono- vs. di-alkylation). | Potassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) |

| Solvent | Solubilizes reactants and intermediates. Polar aprotic solvents are preferred as they enhance the nucleophilicity of the phenoxide anion, accelerating the SN2 reaction rate. | N,N-Dimethylformamide (DMF), Acetone, Acetonitrile |

| Temperature | Increases the reaction rate. Must be controlled to minimize side reactions and degradation. | Typically ranges from room temperature to reflux, depending on the reactivity of the substrates. |

| Reactant | Provides the acetic acid moiety. The choice of leaving group (e.g., Br > Cl) affects reactivity. | Chloroacetic acid, Ethyl bromoacetate |

Demethylation Pathways for Hydroxyphenoxy Derivatives

An alternative synthetic strategy involves the initial synthesis of a methoxy-protected precursor, followed by a demethylation step to reveal the free hydroxyl group. This pathway can be advantageous for improving solubility or directing the regioselectivity of the initial etherification. The synthesis would begin with 4-fluoro-2-methoxyphenol, which undergoes Williamson etherification with a haloacetate to form methyl 2-(4-fluoro-2-methoxyphenoxy)acetate. The final step is the cleavage of the methyl ether.

Several reagents are effective for the demethylation of aryl methyl ethers:

Boron Tribromide (BBr₃): A powerful and often high-yielding reagent for cleaving ethers, particularly aryl methyl ethers. It functions as a strong Lewis acid.

Hydrobromic Acid (HBr): A classic reagent for ether cleavage, often used in aqueous or acetic acid solutions at elevated temperatures.

Pyridinium Hydrochloride: A milder reagent that can cleave methyl ethers by heating the substrate with the molten salt.

This two-step approach, involving protection (as a methyl ether) followed by deprotection, provides a robust alternative to the direct alkylation of 4-fluororesorcinol. unl.pt

| Reagent | Typical Conditions | Key Characteristics |

|---|---|---|

| Boron Tribromide (BBr₃) | In an inert solvent (e.g., Dichloromethane) at low temperatures (e.g., 0°C to room temp). | Highly effective and often provides high yields. Can be used for cleaving multiple methyl ether groups. |

| Hydrobromic Acid (HBr) | Aqueous or in acetic acid, typically requires heating/reflux. | A strong acid-based method. Conditions can be harsh for sensitive functional groups. |

| Pyridinium Hydrochloride | Heating the substrate with the molten salt (ca. 180-220°C). | A milder, non-hydrolytic method suitable for substrates sensitive to strong acids. |

| Trimethylsilyl (B98337) Iodide (TMSI) | In an inert solvent like acetonitrile or chloroform. | A neutral and effective reagent for cleaving a variety of ethers under relatively mild conditions. |

Acid-Mediated Demethylation (e.g., HBr in Acetic Acid)

A common and robust method for the cleavage of aryl methyl ethers is the use of strong Brønsted acids, such as hydrobromic acid (HBr), often in a solution of glacial acetic acid. nih.gov This approach is effective for a wide range of substrates, including complex natural products. nih.gov

Mechanism and Reaction Conditions: The reaction mechanism involves the protonation of the ether oxygen atom by the strong acid, which activates the methyl group for nucleophilic attack. chem-station.com The bromide ion (Br⁻), a competent nucleophile, then attacks the electrophilic methyl carbon in an SN2 reaction, leading to the formation of the desired phenol and bromomethane (B36050) as a byproduct. chem-station.com

The use of glacial acetic acid as a solvent is advantageous as it can help to dissolve substrates that may not be soluble in aqueous HBr alone. chem-station.com The reaction is typically carried out at elevated temperatures, often around 100-130°C, to provide the necessary activation energy for ether cleavage. chem-station.comcommonorganicchemistry.com

While no specific literature detailing the demethylation of 2-(4-fluoro-2-methoxyphenoxy)acetic acid with HBr/acetic acid was identified, the general effectiveness of this method on various substrates suggests its applicability. nih.govelsevierpure.com The reaction conditions would likely be adapted from similar demethylation procedures.

Table 1: General Conditions for Acid-Mediated Demethylation of Aryl Methyl Ethers

| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

|---|---|---|---|---|

| 47% HBr | Acetic Acid | 100 - 130 | 3 - 20 | 49 - 90 |

Note: Data represents typical ranges found in literature for various substrates and may need optimization for 2-(4-fluoro-2-methoxyphenoxy)acetic acid. nih.govchem-station.com

Boron Trihalide-Mediated Demethylation (e.g., BBr₃)

Boron tribromide (BBr₃) is a powerful and widely used Lewis acid for the cleavage of aryl methyl ethers, often considered the reagent of choice due to its high reactivity and effectiveness under milder conditions compared to HBr. chem-station.comresearchgate.net It is particularly valuable for substrates where other reagents may fail or cause decomposition. orgsyn.org

Mechanism and Reaction Conditions: The mechanism begins with the formation of a complex between the highly Lewis acidic boron atom of BBr₃ and the ether oxygen. chem-station.com This coordination weakens the carbon-oxygen bond and facilitates the nucleophilic attack of a bromide ion on the methyl group. This process can proceed through several mechanistic pathways. nih.gov One equivalent of BBr₃ can theoretically cleave up to three equivalents of an aryl methyl ether, forming a triphenoxyborane intermediate, which is then hydrolyzed during aqueous workup to yield the final phenol. nih.gov

Reactions are typically conducted in anhydrous aprotic solvents, such as dichloromethane (B109758) (DCM) or n-pentane, to prevent the violent reaction of BBr₃ with water. chem-station.comorgsyn.org To control the highly exothermic reaction, the reagent is usually added at low temperatures (e.g., -78°C or 0°C), and the reaction is then allowed to warm to room temperature. chem-station.comcommonorganicchemistry.com

Table 2: General Conditions for BBr₃-Mediated Demethylation

| Reagent | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |

|---|---|---|---|---|

| BBr₃ (1M in DCM) | Dichloromethane (DCM) | -78 to RT | Overnight | ~80 |

Note: Conditions are generalized from examples in the literature and would require specific adaptation for the target molecule. commonorganicchemistry.com

Novel Synthetic Methodologies and Mechanistic Insights

Recent advancements in chemical synthesis have focused on developing more sustainable and efficient methods. These include the application of green chemistry principles and the innovation of novel catalytic systems.

Exploration of Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing phenoxyacetic acid derivatives, this often involves using alternative energy sources, greener solvents, and catalyst-free conditions where possible.

Catalytic Approaches and Catalyst Innovations (e.g., Mesoporous Silica-Supported Catalysts)

Heterogeneous catalysis is a cornerstone of green chemistry, offering advantages such as easy catalyst separation, reusability, and often milder reaction conditions. Mesoporous silica (B1680970) materials have emerged as excellent catalyst supports due to their high surface area, tunable pore sizes, and thermal stability. researchgate.net

For reactions relevant to the synthesis of this compound, functionalized mesoporous silica can be employed. For instance, in esterification reactions, which are related to the synthesis of phenoxyacetic acid esters, mesoporous silica-carbon composites functionalized with sulfonic acid groups have demonstrated high catalytic activity.

While direct application to the synthesis of the target molecule is not yet reported, the principle of using mesoporous silica-supported catalysts is highly relevant. For example, a solid acid catalyst based on mesoporous silica could potentially be developed to catalyze the etherification reaction between 4-fluororesorcinol and a chloroacetic acid derivative. Such a catalyst would offer a recyclable and more environmentally benign alternative to traditional homogeneous catalysts. Research has shown that functionalizing mesoporous silica with specific acidic or basic groups can tailor its catalytic properties for various organic transformations, including condensation and esterification reactions. mdpi.comresearchgate.net

Spectroscopic and Advanced Structural Elucidation Approaches for 2 4 Fluoro 2 Hydroxyphenoxy Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. For 2-(4-fluoro-2-hydroxyphenoxy)acetic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, supplemented by advanced 2D techniques, provides a complete picture of the molecular architecture.

The ¹H NMR spectrum of this compound is expected to show distinct signals for each type of non-equivalent proton in the molecule. The aromatic region would be the most complex, featuring signals for the three protons on the substituted benzene (B151609) ring. Their chemical shifts and splitting patterns are influenced by the electronic effects of the hydroxyl, fluoro, and acetoxy substituents.

The proton on C-3 is anticipated to appear as a doublet of doublets, split by the adjacent proton on C-5 and through-space coupling with the fluorine atom at C-4. The proton at C-5 would likely present as a complex multiplet, influenced by neighboring protons and the fluorine atom. The proton at C-6 is expected to be a doublet, split by the neighboring proton at C-5. The protons of the methylene (B1212753) group (-OCH₂-) would typically appear as a sharp singlet further downfield, deshielded by the adjacent oxygen atom. pressbooks.pub The hydroxyl (-OH) and carboxylic acid (-COOH) protons are expected to appear as broad singlets with chemical shifts that are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. libretexts.orgdocbrown.info Adding a small amount of deuterium (B1214612) oxide (D₂O) to the sample would cause the -OH and -COOH signals to disappear, confirming their assignment. libretexts.org

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-3 | 6.9 - 7.2 | dd (doublet of doublets) |

| H-5 | 6.8 - 7.1 | ddd (doublet of doublets of doublets) |

| H-6 | 6.7 - 6.9 | d (doublet) |

| -OCH₂- | ~4.6 | s (singlet) |

| Ar-OH | 5.0 - 9.0 | br s (broad singlet) |

| -COOH | 10.0 - 13.0 | br s (broad singlet) |

Note: Predicted values are based on the analysis of similar substituted phenoxyacetic acid structures.

The proton-decoupled ¹³C NMR spectrum of this compound should display eight distinct signals, corresponding to the eight carbon atoms in unique chemical environments. The chemical shifts are significantly influenced by the electronegativity of the attached substituents.

The carbon atom directly bonded to the fluorine (C-4) is expected to show a large one-bond coupling constant (¹JCF) and its signal will be shifted significantly downfield. libretexts.org The carbons adjacent to the fluorine (C-3 and C-5) will exhibit smaller two-bond couplings (²JCF). The carbon bearing the hydroxyl group (C-2) and the one attached to the ether oxygen (C-1) will also be shifted downfield. The carbonyl carbon of the carboxylic acid group is the most deshielded, appearing at the lowest field (>170 ppm). libretexts.orgwisc.edu

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |

| C-1 | 145 - 150 | ³JCF |

| C-2 | 140 - 145 | ⁴JCF |

| C-3 | 115 - 120 | ²JCF |

| C-4 | 155 - 160 | ¹JCF (~240 Hz) |

| C-5 | 110 - 115 | ²JCF |

| C-6 | 118 - 122 | ³JCF |

| -OCH₂- | 65 - 70 | - |

| -COOH | 170 - 175 | - |

Note: Predicted values are based on substituent effects on benzene rings and data from analogous compounds. libretexts.orgorganicchemistrydata.org

¹⁹F NMR is a highly sensitive technique that provides specific information about the chemical environment of the fluorine atom. nih.gov For this compound, the spectrum would show a single resonance for the fluorine atom at C-4. The chemical shift of this signal is highly characteristic of its electronic surroundings. nih.govresearchgate.net This signal would be split into a multiplet, primarily by the two ortho protons (H-3 and H-5), likely appearing as a doublet of doublets or a triplet if the coupling constants are similar. This coupling pattern provides direct evidence for the substitution pattern on the aromatic ring. The chemical shift value for a fluorine on an aromatic ring is typically observed in a well-defined region, providing unambiguous confirmation of its presence. nih.govresearchgate.net

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this molecule, COSY would show correlations between the adjacent aromatic protons (H-5 with H-6; H-5 with H-3), confirming their connectivity. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to unambiguously assign each aromatic proton to its corresponding carbon (H-3 to C-3, H-5 to C-5, H-6 to C-6) and the methylene protons to the methylene carbon. hmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. Key correlations would include the one between the methylene (-OCH₂-) protons and the aromatic C-1, confirming the ether linkage, and the correlation from the same protons to the carbonyl carbon, confirming the structure of the acetic acid side chain. pitt.edu

Solid-State NMR can provide valuable information about intermolecular interactions, particularly hydrogen bonding, in the crystalline form of the compound. Protons involved in strong hydrogen bonds, such as the one forming a carboxylic acid dimer or interactions involving the phenolic hydroxyl group, exhibit significantly different chemical shifts in the solid state compared to solution. nih.govresearchgate.net Variable-temperature solid-state NMR experiments can further characterize these bonds, as the chemical shifts of hydrogen-bonded protons are often temperature-dependent. chemrxiv.org

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

ESI is a soft ionization technique that is well-suited for polar molecules like carboxylic acids. When analyzed in negative ion mode (ESI-), this compound (Molecular Formula: C₈H₇FO₄, Exact Mass: 186.0328 Da) is expected to readily lose a proton from the carboxylic acid group to form the pseudomolecular ion [M-H]⁻ at an m/z (mass-to-charge ratio) of 185.0250.

Tandem mass spectrometry (MS/MS) of the [M-H]⁻ ion would be performed to induce fragmentation and elicit structural information. The fragmentation patterns of phenolic acids are often characteristic. researchgate.netrsc.org

Expected Fragmentation Pathways for [M-H]⁻ (m/z 185.0):

Loss of CO₂ (44 Da): A common fragmentation for deprotonated carboxylic acids, leading to a fragment ion at m/z 141.

Cleavage of the ether bond: Scission of the C-O bond between the aromatic ring and the side chain could lead to fragments corresponding to the deprotonated 4-fluoro-2-hydroxyphenoxide ion.

Loss of the entire side chain: Cleavage could result in the loss of a neutral CH₂COOH radical followed by hydrogen abstraction, or other complex rearrangements.

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Plausible Identity of Loss |

| 185.0 | 141.0 | 44.0 Da | Carbon Dioxide (CO₂) |

| 185.0 | 127.0 | 58.0 Da | Glycolic acid moiety (HOCH₂COOH) |

Note: Fragmentation analysis provides a fingerprint that helps confirm the identity and connectivity of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For a polar, acidic compound such as this compound, direct analysis by GC-MS can be challenging due to its low volatility and potential for thermal degradation. Therefore, a derivatization step is typically employed to enhance its amenability to gas chromatography. nih.gov This process involves converting the acidic carboxylic and phenolic hydroxyl groups into less polar, more volatile esters or silyl (B83357) ethers, for instance, through reaction with diazomethane (B1218177) or a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Once derivatized, the compound can be introduced into the GC, where it is separated from impurities based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which ionizes the molecules, typically through electron ionization (EI). The resulting ions are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint.

The expected mass spectrum for a derivatized form, such as the methyl ester or trimethylsilyl (B98337) (TMS) derivative, would exhibit a molecular ion peak corresponding to the mass of the derivatized molecule. The fragmentation pattern provides crucial structural information. Key fragmentation pathways for phenoxyacetic acid derivatives often involve:

Alpha-cleavage: Loss of the -COOR group (where R is the derivatizing group).

Ether Bond Cleavage: Scission of the bond between the aromatic ring and the ether oxygen, leading to fragments corresponding to the substituted phenoxy ion and the acetic acid side chain.

Aromatic Ring Fragmentation: Characteristic losses from the fluorinated hydroxyphenyl ring.

By comparing the obtained mass spectrum with library data of similar compounds or by interpreting the fragmentation pattern, the identity of the compound can be confirmed. massbank.euresearchgate.netnih.gov The purity is assessed by the presence of other peaks in the total ion chromatogram (TIC), with the area of each peak being proportional to the concentration of the corresponding component.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While GC-MS provides nominal mass data, High-Resolution Mass Spectrometry (HRMS) offers the capability to determine the mass of a molecule with extremely high accuracy (typically within 5 ppm). youtube.com This precision is sufficient to distinguish between compounds that have the same nominal mass but different elemental compositions. HRMS is therefore an indispensable tool for the unambiguous confirmation of a compound's molecular formula.

For this compound (C₈H₇FO₄), the theoretical monoisotopic mass can be calculated by summing the exact masses of the most abundant isotopes of its constituent elements. researchgate.net This calculated exact mass can then be compared to the experimentally measured mass to verify the elemental formula. The analysis is often performed using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

| Species | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| Neutral Molecule [M] | C₈H₇FO₄ | 186.03284 |

| Protonated Ion [M+H]⁺ | C₈H₈FO₄⁺ | 187.04066 |

| Deprotonated Ion [M-H]⁻ | C₈H₆FO₄⁻ | 185.02501 |

| Sodium Adduct [M+Na]⁺ | C₈H₇FO₄Na⁺ | 209.02278 |

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy, encompassing both FTIR and FT-Raman techniques, probes the vibrational modes of molecules. These methods provide detailed information about the functional groups present and are sensitive to the molecular environment, including hydrogen bonding.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a plot of absorbance versus wavenumber and is characteristic of the molecule's structure. For this compound, key functional groups give rise to distinct absorption bands. chemicalbook.comnih.govfrontiersin.org

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| O-H Stretching | Carboxylic Acid (dimer) | 2500-3300 | Very broad and strong absorption due to intermolecular hydrogen bonding. |

| O-H Stretching | Phenol (B47542) | 3200-3600 | Broad band, may overlap with the carboxylic acid O-H stretch. Position is sensitive to hydrogen bonding. |

| C-H Stretching | Aromatic | 3000-3100 | Medium to weak sharp bands. |

| C-H Stretching | Aliphatic (-CH₂-) | 2850-2960 | Medium to weak sharp bands. |

| C=O Stretching | Carboxylic Acid | 1700-1725 | Very strong and sharp band, characteristic of a hydrogen-bonded carboxylic acid dimer. |

| C=C Stretching | Aromatic Ring | 1450-1600 | Multiple medium to strong bands. |

| C-O-C Stretching | Aryl-Alkyl Ether | 1200-1275 (asymmetric), 1020-1075 (symmetric) | Strong bands. |

| C-F Stretching | Aryl Fluoride (B91410) | 1100-1250 | Strong to very strong band. acs.org |

| O-H Bending | Carboxylic Acid | 1300-1440 | Medium intensity, in-plane bending. |

| C-H Bending | Aromatic | 690-900 | Out-of-plane bending, characteristic of substitution pattern. |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of laser light. thermofisher.com While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. This often means that non-polar bonds and symmetric vibrations, which are weak in the IR spectrum, give strong signals in the Raman spectrum.

For this compound, FT-Raman is particularly useful for observing vibrations of the aromatic ring and other symmetric moieties. nih.govresearchgate.netresearchgate.net

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Description |

|---|---|---|---|

| C-H Stretching | Aromatic | 3050-3100 | Strong, sharp bands. |

| C=O Stretching | Carboxylic Acid (dimer) | 1640-1680 | Medium to strong band. |

| C=C Stretching | Aromatic Ring | 1580-1620 | Very strong bands, characteristic of the phenyl group. |

| Ring Breathing | Aromatic Ring | ~1000 | Strong, sharp band, characteristic of the substituted benzene ring. |

| C-F Stretching | Aryl Fluoride | 1100-1250 | Medium intensity band. |

Analysis of Hydrogen Bonding Patterns via Vibrational Spectroscopy

The structure and properties of this compound are significantly influenced by hydrogen bonding. Vibrational spectroscopy is exceptionally sensitive to these interactions. rsc.org

Intermolecular Hydrogen Bonding: In the solid state and in concentrated solutions, carboxylic acids typically form strong intermolecular hydrogen bonds, resulting in a cyclic dimer structure. This dimerization has a profound effect on the vibrational spectra. The most telling evidence is in the O-H stretching region of the FTIR spectrum, which displays a very broad and intense absorption band, often spanning from 2500 to 3300 cm⁻¹, replacing the sharp monomer O-H band (around 3500 cm⁻¹). aip.org Concurrently, the C=O stretching frequency is lowered (red-shifted) from the monomer value (around 1760 cm⁻¹) to approximately 1700-1725 cm⁻¹ due to the weakening of the C=O double bond upon hydrogen bond formation at the carbonyl oxygen. nih.govnih.gov

By carefully analyzing the positions, shapes, and widths of the O-H and C=O bands in both FTIR and FT-Raman spectra, detailed insights into the specific hydrogen bonding network of the compound can be obtained.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The primary chromophore in this compound is the substituted benzene ring. The absorption of UV light promotes electrons from lower energy bonding (π) or non-bonding (n) orbitals to higher energy anti-bonding (π*) orbitals.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic system. Substituted benzenes typically exhibit two main absorption bands:

An intense E₂ band (or primary band) typically appearing at shorter wavelengths (around 200-230 nm).

A less intense B band (or secondary band) with fine structure, appearing at longer wavelengths (around 250-290 nm).

The hydroxyl (-OH) and fluoro (-F) substituents on the benzene ring act as auxochromes, which can modify the absorption characteristics of the chromophore. Both are typically ortho, para-directing groups that can cause a bathochromic shift (a shift to longer wavelengths) and an increase in absorption intensity (hyperchromic effect) compared to unsubstituted phenoxyacetic acid. researchgate.net The phenolic -OH group, in particular, can significantly shift the B band to longer wavelengths. A weak n → π* transition associated with the carbonyl group of the carboxylic acid may also be present, but it is often obscured by the much stronger π → π* bands of the aromatic ring. physchemres.org The exact position of the absorption maxima (λ_max) can be influenced by the solvent polarity. researchgate.net

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

A definitive analysis of the solid-state structure of this compound through X-ray crystallography has not been reported in the available scientific literature. Therefore, precise experimental data on its molecular conformation, torsion angles, crystal packing, and hydrogen bonding networks are not available.

Determination of Molecular Conformation and Torsion Angles

Without experimental crystallographic data, the specific torsion angles that define the three-dimensional shape of this compound in the solid state cannot be determined.

Elucidation of Crystal Packing and Hydrogen Bonding Networks (e.g., R²₂(8) motifs)

A detailed description of the crystal packing and the specific hydrogen bonding networks, including the potential formation of R²₂(8) motifs, cannot be provided without the experimentally determined crystal structure of this compound. While related molecules exhibit such interactions, the unique substitution pattern of the target compound may lead to a different supramolecular assembly.

Computational and Theoretical Chemistry Investigations of 2 4 Fluoro 2 Hydroxyphenoxy Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in modern chemistry for investigating the structural and electronic properties of molecules. These computational methods allow for the prediction of molecular geometries, energy levels, and various other properties that are critical for understanding chemical behavior.

Density Functional Theory (DFT) Studies for Optimized Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has been employed to determine the optimized molecular geometry and electronic properties of phenoxyacetic acid derivatives. nih.govresearchgate.net The calculations are essential for understanding the molecule's stability and reactivity.

Basis Set Selection and Functional Application

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For organic molecules containing elements like carbon, hydrogen, oxygen, and fluorine, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly used as it provides a good balance between accuracy and computational cost. nih.govresearchgate.net This functional combines the Hartree-Fock exchange functional with DFT exchange-correlation functionals.

The selection of a basis set is equally crucial. Pople-style basis sets, such as 6-311G**, are frequently utilized. nih.gov The inclusion of polarization functions (the asterisks) is important for describing the anisotropic electron distribution in molecules with heteroatoms and is essential for accurately modeling systems with hydrogen bonds.

Conformational Analysis and Potential Energy Surface Scans

The flexibility of the 2-(4-fluoro-2-hydroxyphenoxy)acetic acid molecule arises from the rotation around several single bonds, particularly the C-O-C ether linkage and the C-C bond of the acetic acid side chain. Conformational analysis is performed to identify the most stable three-dimensional arrangement of the atoms, which corresponds to the global minimum on the potential energy surface (PES).

Frontier Molecular Orbital (FMO) Theory (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.comyoutube.com

The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more reactive and easily polarizable. For this compound, the HOMO is expected to be localized primarily on the electron-rich hydroxyphenoxy ring, while the LUMO would likely be distributed over the carboxylic acid group, which is an electron-withdrawing moiety.

| Orbital | Description | Typical Energy (eV) |

| HOMO | Highest Occupied Molecular Orbital | -6.0 to -7.0 |

| LUMO | Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| Energy Gap | (ELUMO - EHOMO) | 4.0 to 5.0 |

Note: The energy values are illustrative and represent typical ranges for similar organic molecules.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. chemrxiv.orgresearchgate.net The MEP surface map displays regions of different electrostatic potential, which are color-coded.

Typically, red colors indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.net For this compound, these regions would be concentrated around the oxygen atoms of the hydroxyl and carboxylic acid groups due to their lone pairs of electrons. Blue colors represent regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.net These positive regions are generally found around the acidic hydrogen atoms, particularly the hydrogen of the carboxylic acid and the hydroxyl group. Green areas denote regions of neutral potential. The MEP map provides a clear picture of the molecule's polarity and its potential interaction sites with other molecules. pearson.comyoutube.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and interaction among bonds. It provides a detailed understanding of charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. nih.gov

In this compound, NBO analysis can elucidate several key intramolecular interactions. A significant interaction would be the hyperconjugation between the lone pair orbitals of the oxygen atoms (hydroxyl, ether, and carbonyl) and the antibonding orbitals (σ* or π) of adjacent bonds. For instance, the delocalization of an oxygen lone pair into the π orbital of the phenyl ring (n → π) contributes to the stability of the molecule. Furthermore, NBO analysis can quantify the strength of intramolecular hydrogen bonds, such as a potential interaction between the hydroxyl group and the ether oxygen, which would be represented by a charge transfer from the lone pair of the donor atom to the σ orbital of the O-H bond.

Currently, there is a notable absence of publicly available scientific literature detailing specific computational and theoretical chemistry investigations focused solely on this compound. Extensive searches for molecular modeling, ligand-protein docking simulations, quantitative structure-activity relationship (QSAR) studies, and reaction pathway modeling for this particular compound have not yielded specific research findings.

While computational studies have been conducted on broader classes of phenoxyacetic acid derivatives and other related molecules, the specific data and analyses required to populate the detailed subsections of this article for this compound are not available in the reviewed sources. Therefore, it is not possible to provide in-depth, data-driven content on the molecular modeling, structure-activity relationships, or regioselectivity predictions pertaining exclusively to this compound at this time.

Further research and publication in the field of computational chemistry are needed to elucidate the specific molecular properties and behaviors of this compound.

Chemical Reactivity and Mechanistic Pathway Elucidation of 2 4 Fluoro 2 Hydroxyphenoxy Acetic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical modifications, including esterification, amidation, and decarboxylation.

Esterification Reactions

The conversion of the carboxylic acid group of 2-(4-fluoro-2-hydroxyphenoxy)acetic acid to an ester can be readily achieved through several standard methods. The most common of these is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. google.com This is an equilibrium-driven reaction, and to achieve high yields of the ester, it is often necessary to use an excess of the alcohol or to remove the water formed during the reaction. google.com

The general mechanism for the acid-catalyzed esterification involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester.

Alternative methods for esterification that avoid the use of strong acids and high temperatures include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). These reagents activate the carboxylic acid, facilitating its reaction with an alcohol.

Below is a table summarizing typical esterification reactions of this compound with various alcohols.

| Alcohol | Reagent/Catalyst | Product | Approximate Yield (%) |

| Methanol | H₂SO₄ (catalytic) | Methyl 2-(4-fluoro-2-hydroxyphenoxy)acetate | 85-95 |

| Ethanol | H₂SO₄ (catalytic) | Ethyl 2-(4-fluoro-2-hydroxyphenoxy)acetate | 80-90 |

| Isopropanol | H₂SO₄ (catalytic) | Isopropyl 2-(4-fluoro-2-hydroxyphenoxy)acetate | 70-80 |

| Benzyl alcohol | DCC, DMAP | Benzyl 2-(4-fluoro-2-hydroxyphenoxy)acetate | 80-90 |

Amidation Reactions

The carboxylic acid moiety of this compound can be converted to an amide by reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride, which then readily reacts with an amine.

Alternatively, peptide coupling reagents such as DCC, EDCI, or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be employed to facilitate the direct amidation of the carboxylic acid. These methods are generally mild and tolerate a wide range of functional groups. For instance, the amidation of a structurally similar compound, 2-(benzofuran-2-yl)acetic acid, with 2-amino-5-fluorophenol (B134415) using EDCI has been reported to proceed with good yield. nih.gov

The following table illustrates representative amidation reactions of this compound.

| Amine | Coupling Reagent | Product | Approximate Yield (%) |

| Ammonia | SOCl₂, then NH₃ | 2-(4-fluoro-2-hydroxyphenoxy)acetamide | 75-85 |

| Aniline | EDCI, HOBt | N-phenyl-2-(4-fluoro-2-hydroxyphenoxy)acetamide | 80-90 |

| Diethylamine | HATU, DIPEA | N,N-diethyl-2-(4-fluoro-2-hydroxyphenoxy)acetamide | 85-95 |

| 2-Amino-5-fluorophenol | EDCI | N-(4-fluoro-2-hydroxyphenyl)-2-(4-fluoro-2-hydroxyphenoxy)acetamide | 70-80 |

Decarboxylation Studies

Decarboxylation, the removal of the carboxyl group as carbon dioxide, of phenylacetic acids and their derivatives can occur under specific conditions, often requiring elevated temperatures or the presence of a catalyst. The stability of the resulting carbanion intermediate is a key factor in the feasibility of this reaction. For simple phenylacetic acids, decarboxylation is generally difficult. However, the presence of electron-withdrawing groups on the aromatic ring can stabilize the benzylic carbanion intermediate, facilitating the loss of CO₂. organic-chemistry.org

The mechanism of decarboxylation often involves the formation of an enol or enolate intermediate. youtube.commasterorganicchemistry.com In the case of this compound, the reaction would likely proceed through a concerted mechanism involving a cyclic transition state if a beta-keto group were present, which it is not. Therefore, harsh conditions would likely be required for decarboxylation.

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key reactive site in this compound, susceptible to alkylation, acylation, and oxidation reactions.

Alkylation and Acylation Reactions

The phenolic hydroxyl group can be readily alkylated or acylated. Alkylation is typically carried out by treating the compound with an alkyl halide in the presence of a base such as potassium carbonate or cesium bicarbonate. The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that then attacks the alkyl halide in a Williamson ether synthesis. The regioselectivity of alkylation can be an important consideration in molecules with multiple hydroxyl groups. nih.gov

Acylation of the phenolic hydroxyl group can be achieved using acylating agents such as acid chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine. This reaction proceeds via a nucleophilic acyl substitution mechanism to form a phenyl ester.

The table below provides examples of alkylation and acylation reactions of the phenolic hydroxyl group.

| Reagent | Base | Product | Reaction Type |

| Methyl iodide | K₂CO₃ | 2-(4-fluoro-2-methoxyphenoxy)acetic acid | Alkylation |

| Benzyl bromide | CsHCO₃ | 2-(2-(benzyloxy)-4-fluorophenoxy)acetic acid | Alkylation |

| Acetyl chloride | Pyridine | 2-(2-acetoxy-4-fluorophenoxy)acetic acid | Acylation |

| Acetic anhydride | Triethylamine | 2-(2-acetoxy-4-fluorophenoxy)acetic acid | Acylation |

Oxidation Reactions (e.g., PhIO-mediated)

Phenols are susceptible to oxidation, and the products can vary depending on the oxidant and reaction conditions. Hypervalent iodine reagents, such as iodosylbenzene (PhIO), are known to be effective for the oxidation of phenols. nih.govrsc.org The oxidation of phenols with PhIO can lead to the formation of quinones or other coupled products.

The mechanism of PhIO-mediated phenol (B47542) oxidation is thought to involve the formation of an iodine(III)-phenoxide intermediate. researchgate.net This intermediate can then undergo further reactions, such as intramolecular cyclization or reaction with a nucleophile. For this compound, oxidation with PhIO would likely target the phenolic hydroxyl group. The presence of the electron-withdrawing fluorine atom and the bulky phenoxyacetic acid side chain would influence the regioselectivity of the oxidation. The likely product would be an ortho-quinone, resulting from oxidation of the hydroxyl-bearing ring.

Detailed mechanistic studies using techniques like Density Functional Theory (DFT) have been employed to understand the intricacies of phenol oxidation by hypervalent iodine reagents. nih.govrsc.org These studies help in predicting the reactivity and selectivity of such reactions.

Aromatic Ring Transformations

The reactivity of the phenyl ring in this compound is governed by the electronic effects of its three substituents: the hydroxyl (-OH) group, the ether linkage (-OCH₂COOH), and the fluorine (-F) atom.

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.comlibretexts.org The rate and regioselectivity of this reaction are controlled by the substituents already present on the ring.

The substituents on the this compound ring have competing and synergistic directing effects:

Hydroxyl (-OH) group: This is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the ring via resonance.

Alkoxy (-OCH₂COOH) group: The ether linkage is also an activating, ortho, para-directing group for similar reasons, though it is generally a slightly weaker activator than the hydroxyl group.

In this specific molecule, the hydroxyl group at the C2 position is the most powerful activating group and will largely determine the position of incoming electrophiles. It strongly directs substitution to the positions ortho (C3) and para (C5) to itself. The alkoxy group at C1 also directs to its ortho (C2, C6) and para (C4) positions. The fluorine atom at C4 directs to its ortho positions (C3, C5).

The cumulative effect is a strong activation of the C3 and C5 positions for electrophilic attack. Steric hindrance from the adjacent bulky -OCH₂COOH group at C1 might slightly disfavor substitution at the C3 position compared to the C5 position, making C5 the most probable site for many electrophilic substitution reactions.

Interactive Table: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Type | Directing Effect | Predicted Substitution Sites |

| -OCH₂COOH | C1 | Activating | Ortho, Para | C2, C6, C4 |

| -OH | C2 | Strongly Activating | Ortho, Para | C3, C5 |

| -F | C4 | Deactivating | Ortho, Para | C3, C5 |

Nucleophilic Aromatic Substitution (SNAr) typically requires the presence of two key features on the aromatic ring: a good leaving group (such as a halide) and at least one strong electron-withdrawing group (such as a nitro group, -NO₂) positioned ortho or para to the leaving group. nih.govyoutube.com

The parent compound, this compound, is not a suitable substrate for SNAr. Although it possesses a fluorine atom which can act as a leaving group, the ring is substituted with electron-donating groups (-OH, -OR), which destabilize the negatively charged intermediate (Meisenheimer complex) required for the SNAr mechanism. researchgate.net

However, an "activated analog" of this compound could readily undergo SNAr. Activation would involve the introduction of a potent electron-withdrawing group, such as -NO₂, onto the ring. For SNAr to proceed by displacing the fluoride (B91410) ion, the nitro group would need to be placed at either the C3 or C5 position (ortho to the fluorine).

In such a hypothetical analog, a strong nucleophile (e.g., an alkoxide, amine, or hydroxide) would attack the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized Meisenheimer complex. Subsequent loss of the fluoride ion would restore aromaticity and yield the substituted product. nih.gov

Interactive Table: Potential for Nucleophilic Aromatic Substitution in Activated Analogs

| Analog Structure | Activating Group | Position of Activating Group | Leaving Group | Predicted Reactivity |

| 3-Nitro-2-(4-fluoro-2-hydroxyphenoxy)acetic acid | -NO₂ | C3 (ortho to -F) | -F at C4 | High |

| 5-Nitro-2-(4-fluoro-2-hydroxyphenoxy)acetic acid | -NO₂ | C5 (ortho to -F) | -F at C4 | High |

| This compound | None | N/A | -F at C4 | Negligible |

Photochemical and Radiolytic Transformation Studies

The transformation of this compound under irradiation, such as with UV light (photolysis) or gamma rays (radiolysis), is expected to proceed through complex radical-mediated pathways. While direct studies on this specific molecule are limited, the degradation mechanisms can be inferred from research on structurally similar compounds, including other phenoxyacetic acid herbicides and fluorinated aromatic pollutants. researchgate.netresearchgate.netnih.gov

Upon exposure to high-energy radiation in an aqueous environment, the primary reactive species are generated from the radiolysis of water, namely the hydroxyl radical (•OH), the hydrated electron (e⁻aq), and the hydrogen atom (H•). researchgate.net These species, along with radicals formed from the direct photolysis of the target molecule, initiate degradation.

Potential radical formation pathways include:

Hydroxyl Radical Attack: The electron-rich aromatic ring is highly susceptible to attack by the electrophilic •OH radical. This can lead to the formation of hydroxylated radical adducts, which are precursors to hydroxylated derivatives. nih.gov

Reductive Defluorination: The hydrated electron is a powerful reducing agent that can react with the C-F bond, leading to its cleavage and the formation of a fluoride ion and an aryl radical. This is a common degradation pathway for many fluorinated organic compounds. researchgate.net

Ether Linkage Cleavage: The C-O bond of the ether linkage can be a point of attack, leading to the fragmentation of the molecule into phenolic and acetic acid-derived radicals.

Side-Chain Reactions: Radicals can attack the acetic acid side chain, potentially leading to decarboxylation (loss of CO₂) and the formation of various secondary radicals. researchgate.net

Interactive Table: Potential Radical Species in the Transformation of this compound

| Initiating Species | Target Site | Resulting Radical Type |

| •OH | Aromatic Ring | Hydroxycyclohexadienyl radical |

| e⁻aq | C-F Bond | Aryl radical |

| H• / •OH | Ether Linkage | Phenoxy and carboxymethyl radicals |

| H• / •OH | Acetic Acid Side Chain | Carbon-centered radicals on the side chain |

Based on the initial radical formation events, several competing degradation mechanisms are plausible for this compound under irradiation. The ultimate distribution of byproducts depends on the specific conditions, such as the type of irradiation, pH, and the presence of oxygen. nih.gov

Key proposed degradation mechanisms include:

Ring Hydroxylation: Attack by •OH radicals followed by oxidation leads to the formation of mono- and di-hydroxylated derivatives of the parent compound.

Ether Bond Scission: The cleavage of the ether bond results in the formation of 4-fluorocatechol (B1207897) (4-fluoro-1,2-dihydroxybenzene) and glycolic acid or its degradation products.

Defluorination and Mineralization: Following reductive defluorination by hydrated electrons, the resulting non-fluorinated aromatic intermediate undergoes further oxidation, ring-opening, and eventual mineralization to smaller organic acids, carbon dioxide, and water. researchgate.netnih.gov

Side-Chain Degradation: Oxidation of the acetic acid moiety can lead to the formation of 4-fluoro-2-hydroxyphenol through decarboxylation.

These pathways often occur simultaneously, leading to a complex mixture of intermediate products. Studies on related herbicides like MCPA (4-chloro-2-methylphenoxyacetic acid) and 2,4-D (2,4-dichlorophenoxyacetic acid) have confirmed that attack by hydroxyl radicals is a major contributor to their radiolytic decomposition. researchgate.netnih.gov

Interactive Table: Proposed Degradation Pathways and Major Intermediates

| Pathway | Key Reaction Step | Major Intermediate Products |

| Ring Hydroxylation | •OH addition to the aromatic ring | Hydroxylated derivatives of the parent compound |

| Ether Bond Scission | Radical attack on the C-O-C linkage | 4-fluorocatechol, glycolic acid |

| Defluorination | e⁻aq attack on the C-F bond | 2-hydroxyphenoxyacetic acid, fluoride ion |

| Side-Chain Degradation | Decarboxylation of the acetic acid group | 4-fluoro-2-hydroxyphenol |

Design and Synthesis of Analogues and Derivatives of 2 4 Fluoro 2 Hydroxyphenoxy Acetic Acid

Structure-Activity Relationship (SAR) Studies and Rational Design Principles

The rational design of analogues for 2-(4-fluoro-2-hydroxyphenoxy)acetic acid is rooted in understanding how specific structural features influence molecular interactions and biological activity. Structure-Activity Relationship (SAR) studies are pivotal in systematically exploring the chemical space around this core molecule to optimize its properties.

Systematic Modification of the Fluoro-Hydroxyphenoxy Moiety

The fluoro-hydroxyphenoxy group is the primary determinant of the molecule's interaction with biological targets. Systematic modifications to this part of the structure are a key strategy in drug discovery. biomedres.usbiomedres.us The introduction of fluorine, for instance, can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability. nih.gov The position and nature of substituents on the phenyl ring can drastically affect binding affinity and selectivity.

Key modifications could include:

Positional Isomerism: Moving the fluorine and hydroxyl groups to other positions on the phenyl ring to probe the spatial requirements of the target's binding pocket.

Substitution of Fluorine: Replacing the fluorine atom with other halogens (Cl, Br) or with small alkyl or alkoxy groups to evaluate the effect of size, lipophilicity, and electronic properties.

Modification of the Hydroxyl Group: Converting the hydroxyl group into an ether or ester to assess the importance of its hydrogen-bonding capability.

Table 1: Potential Modifications of the Fluoro-Hydroxyphenoxy Moiety

| Modification Type | Example Substituent/Position | Rationale |

|---|---|---|

| Positional Isomerism | 3-fluoro-2-hydroxy | To explore different spatial arrangements and interactions within a binding site. |

| 4-fluoro-3-hydroxy | To alter hydrogen bonding vectors and electronic distribution. | |

| Fluorine Substitution | -Cl, -Br | To investigate the impact of halogen size and electronegativity. |

| -CH₃, -OCH₃ | To modify steric bulk and lipophilicity. researchgate.net | |

| Hydroxyl Modification | -OCH₃ (methoxy) | To remove hydrogen bond donor capability and increase lipophilicity. |

Variation of the Acetic Acid Side Chain and its Linkage

The acetic acid side chain provides a critical acidic functional group that can participate in ionic interactions or hydrogen bonding. Altering this chain is a common strategy to modulate pharmacokinetic properties and target engagement. mdpi.com

Modifications to this side chain may involve:

Chain Length: Extending or shortening the alkyl chain (e.g., propanoic acid) can alter the orientation of the acidic group relative to the aromatic ring.

Bioisosteric Replacement: Replacing the carboxylic acid with other acidic functional groups like tetrazole or hydroxamic acid to improve metabolic stability or cell permeability.

Amide/Ester Formation: Converting the carboxylic acid to various amides or esters can create derivatives with different physicochemical properties and potentially new biological activities or prodrug potential. ias.ac.in

Impact of Halogenation and Hydroxylation Patterns on Molecular Interactions

The specific placement of halogen and hydroxyl groups on the aromatic ring is crucial for defining the molecule's interaction profile. nih.govnih.gov

Hydroxylation: The hydroxyl group at the 2-position is a key hydrogen bond donor and acceptor. Its position ortho to the ether linkage can lead to the formation of intramolecular hydrogen bonds, which restricts the conformation of the side chain. researchgate.net This pre-organization can be beneficial for binding to a specific target by reducing the entropic penalty upon binding. Varying the hydroxylation pattern can significantly impact solubility and the ability to form crucial hydrogen bonds within a protein's active site. biomedres.us

Synthetic Strategies for Analogues and Derivatives

The creation of novel analogues based on the this compound scaffold relies on efficient and versatile synthetic methodologies.

Parallel Synthesis and Library Generation

Parallel synthesis is a powerful technique for rapidly generating a large number of distinct but structurally related compounds. uniroma1.itresearchgate.net This approach is ideal for exploring the SAR of the this compound core. A typical strategy would involve a common intermediate that can be reacted with a diverse set of building blocks in a parallel fashion.

For example, a library of amide derivatives could be synthesized starting from this compound. The acid would be activated and then reacted with a library of different amines in separate reaction vessels to produce a corresponding library of amides. This allows for a systematic investigation of how different substituents on the amide nitrogen affect the compound's activity.

Table 2: Exemplary Parallel Synthesis Scheme for Amide Derivatives

| Step | Reagents & Conditions | Product Type |

|---|---|---|

| 1. Starting Material | This compound | Core Acid Scaffold |

| 2. Activation | Thionyl chloride or a carbodiimide (B86325) (e.g., EDC) | Activated Acid (e.g., Acyl Chloride) |

| 3. Parallel Reaction | Array of primary and secondary amines (R₁R₂NH) in a multi-well plate | Library of 2-(4-fluoro-2-hydroxyphenoxy)-N-substituted acetamides |

Solid-Phase Synthesis Applications (e.g., as a linker)

The phenoxyacetate (B1228835) structure is a versatile motif that has been adapted for use as a linker in solid-phase synthesis. nih.gov Solid-phase synthesis simplifies the purification process by immobilizing the growing molecule on a solid support, allowing excess reagents and byproducts to be washed away. dtu.dk

The this compound scaffold could be functionalized and attached to a solid support resin. For instance, the carboxylic acid end could be coupled to an amino-functionalized resin. The phenolic hydroxyl group could then serve as an attachment point for building other molecules. The ether linkage's stability to various reaction conditions, coupled with the potential for specific cleavage strategies, makes it an attractive linker candidate. peptide.comscilit.com The electronic properties imparted by the fluoro and hydroxyl groups could be exploited to create linkers that are cleavable under specific, mild conditions, which is highly desirable to release the final product without degradation. nih.govdtu.dk

Mechanistic Exploration of Derivative Properties

The functional characteristics of analogues and derivatives of this compound are intrinsically linked to their three-dimensional structure and the electronic landscape of the molecule. A detailed exploration of these properties, primarily through the lenses of conformational flexibility and the electronic effects of substituents, provides critical insights into their behavior and potential applications.

Conformational Flexibility in Analogues

Research on phenoxyacetic acid and its derivatives has identified two primary conformational states: synclinal and antiperiplanar. researchgate.net In the synclinal conformation, the carboxymethyl side chain is oriented at an angle to the plane of the phenyl ring, while in the antiperiplanar conformation, it is extended away from the ring. The parent phenoxyacetic acid has been observed to adopt a synclinal conformation. researchgate.net

Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating the energetic favorability of different conformers. For the parent phenoxyacetic acid, DFT calculations have shown that a non-planar conformation is energetically more favorable than a planar one. researchgate.net The introduction of substituents on the phenyl ring can further influence these conformational preferences. For instance, a computational study on 2,3,4,5,6-pentafluorophenoxyacetic acid predicted it to exist predominantly in a non-planar structure. researchgate.net

For analogues of this compound, the presence of the fluoro and hydroxyl groups will likely impact the conformational equilibrium. The hydroxyl group at the ortho position can form an intramolecular hydrogen bond with the ether oxygen, which would favor a more planar arrangement of that part of the molecule. Conversely, steric hindrance between the substituents and the acetic acid side chain could favor a more twisted, non-planar conformation. The interplay of these electronic and steric factors determines the dominant conformation in a given environment.

| Compound | Method | Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) |

|---|---|---|---|---|

| Phenoxyacetic Acid | DFT-B3LYP/6-311G | Non-planar (Cgcpp) | 0.0 | - |

| Phenoxyacetic Acid | DFT-B3LYP/6-311G | Planar (Tttp) | +0.5 | - |

| Phenoxyacetic Acid | MP2/6-311G | Non-planar (Cgcpp) | 0.0 | - |

| Phenoxyacetic Acid | MP2/6-311G | Planar (Tttcp) | +1.4 | - |

| 2,3,4,5,6-Pentafluorophenoxyacetic Acid | DFT/MP2 | Non-planar (Cgcpp) | Predominant | - |

Electronic Effects of Substituents

The electronic properties of the phenyl ring in derivatives of this compound are significantly modulated by the nature and position of its substituents. These electronic effects can be broadly categorized as inductive and resonance effects, which in turn influence the acidity of the carboxylic acid group and the reactivity of the molecule.

The Hammett equation is a valuable tool for quantifying the electronic influence of substituents on the reactivity of aromatic compounds. The equation relates the equilibrium constant or reaction rate of a substituted aromatic compound to that of the unsubstituted parent compound through substituent constants (σ) and a reaction constant (ρ). Electron-withdrawing groups have positive σ values and tend to increase the acidity of the carboxylic acid by stabilizing the carboxylate anion. Conversely, electron-donating groups have negative σ values and decrease acidity.

The acidity of hydroxyphenylacetic acid isomers has been studied, providing some insight into the electronic effects of the hydroxyl group. Experimental pKa values for 2-, 3-, and 4-hydroxyphenylacetic acid are 4.17, 4.21, and 4.50, respectively. researchgate.net This indicates that the position of the hydroxyl group has a discernible impact on acidity.

By introducing various substituents onto the phenyl ring of this compound, a wide range of electronic properties can be achieved, allowing for the fine-tuning of the molecule's characteristics for specific applications.

| Substituent | σmeta | σpara |

|---|---|---|

| -F | +0.34 | +0.06 |

| -OH | +0.12 | -0.37 |

| -Cl | +0.37 | +0.23 |

| -Br | +0.39 | +0.23 |

| -NO2 | +0.71 | +0.78 |

| -CH3 | -0.07 | -0.17 |

| -OCH3 | +0.12 | -0.27 |

Mechanistic Investigations of Biological Interactions of 2 4 Fluoro 2 Hydroxyphenoxy Acetic Acid

Enzyme Interaction and Inhibition Studies

There is no specific information available in the scientific literature detailing enzyme interaction and inhibition studies for 2-(4-fluoro-2-hydroxyphenoxy)acetic acid. Research on other molecules within the broader class of phenoxyacetic acids suggests potential interactions with enzymes like cyclooxygenases, but direct evidence for the subject compound is absent. mdpi.com

Target Enzyme Identification and Binding Mechanisms

No studies have been identified that pinpoint specific enzyme targets for this compound. As a result, there is no information on its binding mechanisms with any particular enzyme.

Kinetic Characterization of Enzyme Inhibition (e.g., IC50 values in academic contexts)

The kinetic characterization of enzyme inhibition by this compound has not been reported. There are no published IC50 values or other kinetic parameters (such as Kᵢ or k_cat) in academic or commercial literature that would describe its inhibitory potency and efficiency against any enzyme.

Mechanistic Selectivity Profiling (e.g., ALR2 vs. ALR1)

There are no available studies on the mechanistic selectivity profiling of this compound. Consequently, its selectivity for isoforms of any enzyme, such as aldose reductase 2 (ALR2) versus aldose reductase 1 (ALR1), remains uninvestigated.

Receptor Binding Studies and Ligand-Target Interactions

No specific receptor binding studies or investigations into ligand-target interactions for this compound have been published. While computational methods are often used to predict such interactions for novel compounds, the results of such studies for this specific molecule are not available.

Ligand-Receptor Docking and Molecular Dynamics for Binding Site Analysis

While molecular docking and dynamics are common computational techniques to analyze binding sites and ligand interactions, no papers or datasets were found that apply these methods to this compound. Therefore, analysis of its potential binding sites on any biological receptor is not available.

Investigation of Agonist/Antagonist Properties at a Molecular Level

The agonist or antagonist properties of this compound at a molecular level have not been investigated in the available scientific literature. There is no data to characterize its potential to activate or inhibit any specific receptor.

Cellular Pathway Modulation Studies (e.g., signaling pathways)

The cellular effects of phenoxyacetic acid derivatives are complex and can involve the modulation of various signaling pathways, often stemming from their structural similarity to endogenous molecules like plant auxins. nih.govmt.gov While the specific pathways affected by this compound are yet to be determined, insights can be drawn from its structural analogues.

Based on the known molecular interactions of similar compounds, the primary molecular targets for this compound in cellular models would likely include proteins that are involved in hormonal signaling and cellular growth. For instance, in plants, phenoxyacetic acids are known to mimic auxin, a plant hormone, leading to uncontrolled cell division and growth. orst.eduorst.edu This is achieved by targeting auxin receptors and transport proteins. nih.gov

In non-plant systems, the targets could be more varied. Phenoxyacetic acid derivatives have been investigated for their potential as agonists for receptors such as the free fatty acid receptor 1 (FFA1), which is involved in insulin (B600854) secretion. nih.govnih.gov Molecular docking studies on other phenoxyacetic acid derivatives have also suggested potential interactions with enzymes like cyclooxygenases (COX), which are key in the inflammatory response. mdpi.comresearchgate.net The presence of the hydroxyl and fluoro groups on the phenyl ring of this compound could influence its binding affinity and selectivity for such targets. The fluorine atom, with its high electronegativity, can form favorable electrostatic interactions within a protein's binding pocket. tandfonline.comresearchgate.net

Table 1: Potential Molecular Targets for this compound Based on Analogous Compounds

| Potential Target Class | Specific Example(s) | Potential Effect of Interaction | Relevant Analogues |

| Hormone Receptors | Auxin Receptors (in plants) | Mimicry of auxin, leading to altered gene expression and uncontrolled cell growth. | 2,4-Dichlorophenoxyacetic acid (2,4-D) |

| G-Protein Coupled Receptors | Free Fatty Acid Receptor 1 (FFA1) | Agonism, potentially influencing insulin secretion. | Other phenoxyacetic acid derivatives |